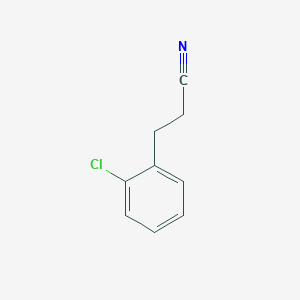

3-(2-Chlorophenyl)propanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTXIUJWFHJGBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342309 | |

| Record name | 3-(2-Chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7315-17-5 | |

| Record name | 3-(2-Chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chlorohydrocinnamonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Deep Dive into 3-(2-Chlorophenyl)propanenitrile

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Building Block

In the intricate landscape of organic synthesis and medicinal chemistry, 3-(2-Chlorophenyl)propanenitrile (CAS No. 7315-17-5) emerges as a pivotal, yet often understated, intermediate. Its strategic combination of a reactive nitrile group and a functionalized aromatic ring makes it a versatile scaffold for the construction of a diverse array of more complex molecules. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a comprehensive technical exploration of this compound. We will delve into its fundamental properties, dissect its synthesis with a focus on mechanistic rationale, illuminate its applications with field-proven insights, and provide robust protocols for its analysis and safe handling. The ensuing discussion is grounded in authoritative references, ensuring a trustworthy and expert-driven narrative.

Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is the bedrock of its effective utilization in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 7315-17-5 | |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 83 °C at 0.15 mmHg | [2] |

| Density | 1.139 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.539 | [2] |

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm) corresponding to the four protons of the ortho-substituted benzene ring. Two triplets, each integrating to two protons, would be anticipated for the two methylene groups of the propanenitrile chain, likely in the range of 2.5-3.0 ppm.

-

¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, with the carbon bearing the chlorine atom shifted downfield. The nitrile carbon would appear at approximately 118-120 ppm, and the two methylene carbons would have characteristic shifts in the aliphatic region.

-

Infrared (IR) Spectroscopy: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ is the hallmark of the nitrile (C≡N) stretching vibration. The spectrum would also exhibit characteristic peaks for aromatic C-H and C=C stretching, as well as C-Cl stretching.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Here, we explore a robust and well-documented synthetic pathway.

Synthetic Pathway: From Cyanoacetic Acid Derivative

A reliable method for the preparation of this compound involves the decarboxylation of 2-(o-chlorobenzyl)cyanoacetic acid.[3] This multi-step synthesis offers a high degree of control and yields a product of high purity.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is adapted from established literature procedures for the synthesis of 3-(o-chlorophenyl)propionitrile.[3]

Step 1: Synthesis of 2-(o-chlorobenzyl)cyanoacetic acid

This intermediate is typically prepared via the alkylation of a cyanoacetate derivative with 2-chlorobenzyl chloride, followed by hydrolysis. The choice of a malonic ester derivative in the initial step allows for a facile introduction of the benzyl group at the alpha-position to the nitrile.

Step 2: Decarboxylation to this compound

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, place 138.5 g (0.66 mole) of 2-(o-chlorobenzyl)cyanoacetic acid and 220 ml of dry N,N-dimethylformamide (DMF).[3]

-

Reaction Execution: Stir the mixture and slowly heat it to reflux under a nitrogen atmosphere. Maintain the reflux for 6 hours.[3] The high-boiling, polar aprotic solvent DMF facilitates the decarboxylation by stabilizing the transition state.

-

Work-up: Allow the resulting yellow mixture to cool to room temperature overnight under nitrogen. Filter off any precipitate that forms. Pour the filtrate into 1 liter of water.[3]

-

Extraction and Purification: The product is then extracted from the aqueous mixture using a suitable organic solvent, such as a 1:1 mixture of ethyl ether and hexane. The combined organic layers are washed with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3]

-

Final Purification: The residual liquid is distilled under reduced pressure (82-85 °C at 0.3 mm Hg) to yield the pure this compound as a colorless liquid.[3]

Causality in Experimental Choices:

-

Nitrogen Atmosphere: The use of a nitrogen atmosphere is crucial to prevent oxidation of the reactants and intermediates at elevated temperatures.

-

Dry DMF: The use of dry DMF is important to avoid unwanted side reactions, such as the hydrolysis of the nitrile group.

-

Vigreux Column: The use of a Vigreux column during distillation enhances the separation efficiency, ensuring a high purity of the final product.

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile precursor for the synthesis of biologically active molecules. The nitrile group can be readily transformed into other key functional groups such as primary amines (via reduction) or carboxylic acids (via hydrolysis), which are ubiquitous in pharmaceuticals.[4] The 2-chlorophenyl moiety provides a handle for further structural modifications through cross-coupling reactions and can also play a direct role in binding to biological targets.

Arylpiperazine Derivatives and Serotonin Receptors

A compelling example of the utility of the chlorophenyl scaffold can be found in the development of arylpiperazine-based ligands for serotonin receptors, which are critical targets in the treatment of depression and anxiety.[5] While not a direct derivative, the synthesis of trazodone analogues, which feature a 3-chlorophenylpiperazine moiety, highlights the importance of this structural motif. These compounds exhibit high affinity for 5-HT1A and 5-HT7 receptors.[5] The this compound can serve as a starting point for the synthesis of novel arylpiperazine derivatives through the reduction of the nitrile to a primary amine, followed by elaboration of the side chain and coupling with a suitable piperazine derivative.

Caption: Simplified serotonin signaling pathway and drug targets.

Analytical Methodologies

Robust analytical methods are essential for monitoring reaction progress, assessing product purity, and ensuring quality control.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be effectively employed for the analysis of this compound. While a specific method for this compound is not published, a general method for a similar compound, 3-[(2-chlorophenyl)amino]-propanenitrile, can be adapted.[6]

Experimental Protocol: RP-HPLC

-

Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a suitable choice.

-

Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water (with a small amount of acid, such as 0.1% formic acid for MS compatibility, or phosphoric acid for UV detection) can be optimized for separation.

-

Flow Rate: A typical flow rate would be 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm) where the chromophore absorbs.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or the mobile phase, and filtered through a 0.45 µm syringe filter before injection.

Self-Validating System: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure trustworthy and reproducible results.

Safety and Handling

As with any chemical reagent, a thorough understanding of the potential hazards and the implementation of appropriate safety precautions are paramount.

Toxicological Profile

The toxicity of aliphatic nitriles, including propanenitrile, is primarily attributed to the metabolic release of cyanide.[7] Cyanide is a potent inhibitor of cellular respiration.[7] Therefore, exposure to this compound should be minimized.

Hazard Statements (Inferred from similar compounds):

-

Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. In cases of suspected cyanide poisoning from propionitrile exposure, treatment with antidotes such as hydroxycobalamin and sodium thiosulfate has been shown to be effective.[9]

-

Conclusion

This compound is a valuable and versatile intermediate in the arsenal of the synthetic and medicinal chemist. Its strategic combination of a modifiable nitrile group and a functionalized aromatic ring provides a gateway to a wide range of complex molecules with potential therapeutic applications. A thorough understanding of its synthesis, reactivity, and handling, as presented in this guide, empowers researchers to harness its full potential in their drug discovery and development endeavors. The provided protocols and mechanistic insights serve as a robust foundation for the logical and safe utilization of this important chemical building block.

References

- Google Patents. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines.

- Google Patents.

-

Snowhite Chemical Co.,LTD. Production method of p-chlorobenzyl cyanide. [Link]

-

PrepChem.com. (c) Preparation of 3-(0-chlorophenyl) propionitrile. [Link]

-

PubChem. Propionitrile | CH3CH2CN | CID 7854. [Link]

-

National Center for Biotechnology Information. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

-

PubChem. Propanenitrile-d5 | C3H5N | CID 6914116. [Link]

-

Wikipedia. Propionitrile. [Link]

-

PubMed Central. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. [Link]

-

PubChem. Propanenitrile, 3-[(2-chlorophenyl)amino]- | C9H9ClN2 | CID 66758. [Link]

-

The Royal Society of Chemistry. Nickel-Catalyzed Hydrogen-Borrowing Strategy: Chemo-selective Alkylation of Nitriles with Alcohols. [Link]

-

Lead Sciences. This compound. [Link]

-

PubMed. Cyanide poisoning from propionitrile exposure. [Link]

-

ResearchGate. Controlled experiments for the alkylation of benzyl cyanide. [Link]

-

PubChemLite. 3-(o-chlorophenyl)-3-hydroxy-3-phenylpropiononitrile (C15H12ClNO). [Link]

-

Filo. The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. [Link]

-

Allen. The reaction of benzyl chloride with sodium cyanide followed by reduction with hydrogen in the presence of nickel gives. [Link]

-

YouTube. Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. [Link]

-

New Drug Approvals. organic synthesis. [Link]

-

Dana Bioscience. 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile 250mg. [Link]

-

Chongqing Chemdad Co., Ltd. 3-(2-CHLOROPHENYL)PROPIONITRILE. [Link]

-

Vedantu. The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 3-(2-CHLOROPHENYL)PROPIONITRILE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propanenitrile, 3-[(2-chlorophenyl)amino]- | C9H9ClN2 | CID 66758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Propanenitrile-d5 | C3H5N | CID 6914116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyanide poisoning from propionitrile exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-Chlorophenyl)propanenitrile molecular formula C9H8ClN

An In-Depth Technical Guide to 3-(2-Chlorophenyl)propanenitrile

Abstract: This technical guide provides a comprehensive overview of this compound (C₉H₈ClN), a pivotal intermediate in synthetic organic and medicinal chemistry. The document delineates its physicochemical properties, details a robust synthetic protocol with mechanistic insights, and outlines standard analytical techniques for its characterization and purification. Furthermore, it explores the compound's chemical reactivity and its significant role as a molecular scaffold in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their scientific endeavors.

Introduction and Strategic Importance

This compound, with CAS Registry Number 7315-17-5, is a halogenated aromatic nitrile of significant interest in chemical synthesis.[1][2] Its structure, featuring a reactive nitrile group and a chlorinated phenyl ring, offers dual functionality for molecular elaboration. The nitrile moiety is a versatile precursor to amines, carboxylic acids, and heterocycles, while the chloro-substituted ring provides a handle for metal-catalyzed cross-coupling reactions.[1]

In the pharmaceutical landscape, the nitrile group is a recognized pharmacophore and bioisostere, present in numerous approved drugs where it can enhance binding affinity and improve pharmacokinetic profiles.[1][3][4] Derivatives of this compound have been investigated for a range of biological activities, including potential anticonvulsant properties, making this compound a valuable starting point for the synthesis of novel central nervous system agents.[1] This guide aims to provide the foundational knowledge required to effectively synthesize, handle, and utilize this important chemical intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its successful application in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below. This data is critical for planning reactions, purification procedures, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 7315-17-5 | [1][2] |

| Molecular Formula | C₉H₈ClN | [1][2] |

| Molecular Weight | 165.62 g/mol | [1][2] |

| Appearance | Colorless liquid | [2][5] |

| Boiling Point | 83 °C @ 0.15 mmHg | [2][5] |

| Density | 1.139 g/mL at 25 °C | [2][5] |

| Refractive Index (n²⁰/D) | 1.539 | [2][5] |

| InChI Key | MMTXIUJWFHJGBA-UHFFFAOYSA-N | [1] |

Expected Spectroscopic Data

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a sharp, medium-intensity absorption band around 2245-2255 cm⁻¹ , characteristic of the C≡N (nitrile) stretch.[6][7] Other key signals would include C-H stretching from the aromatic ring (~3050-3100 cm⁻¹) and the aliphatic CH₂ groups (~2850-2960 cm⁻¹), as well as C=C stretching bands in the 1400-1600 cm⁻¹ region for the benzene ring.[6]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would provide clear diagnostic signals. The four protons on the disubstituted benzene ring are expected to appear as a complex multiplet in the δ 7.2-7.5 ppm range. The two methylene (CH₂) groups of the propane chain, being adjacent to each other, would appear as two distinct triplets. The CH₂ group adjacent to the phenyl ring would likely resonate around δ 3.0-3.2 ppm , while the CH₂ group adjacent to the electron-withdrawing nitrile group would be further downfield, around δ 2.7-2.9 ppm . Each triplet would integrate to 2H.[8][9]

-

¹³C NMR Spectroscopy: The carbon NMR would show nine distinct signals. The nitrile carbon is expected in the δ 118-120 ppm region. The six aromatic carbons would appear between δ 127-140 ppm , with the carbon bearing the chlorine atom being distinct. The two aliphatic carbons (CH₂) would be found upfield, typically in the δ 20-35 ppm range.[8][9]

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 165 . A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at m/z = 167 with approximately one-third the intensity of the M⁺ peak) would be a definitive feature.[8]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction. This section provides a detailed protocol and a logical workflow for its preparation and subsequent purification.

Synthetic Workflow: Nucleophilic Cyanation

The reaction proceeds via an Sₙ2 mechanism where the cyanide anion displaces a halide from 2-chlorobenzyl halide. The choice of a polar aprotic solvent like DMSO or DMF is crucial as it solvates the cation (e.g., Na⁺) while leaving the cyanide nucleophile relatively free, thereby accelerating the reaction rate.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic reagents (sodium cyanide). It must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.

Reagents & Equipment:

-

2-Chlorobenzyl chloride (1.0 eq)

-

Sodium cyanide (1.1 eq)

-

Anhydrous DMSO

-

Three-neck round-bottom flask with magnetic stirrer, condenser, and temperature probe

-

Ethyl acetate, deionized water, brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Vessel Preparation: Under a nitrogen atmosphere, charge a dry three-neck flask with sodium cyanide (1.1 eq) and anhydrous DMSO. Begin stirring to form a slurry.

-

Reagent Addition: Add 2-chlorobenzyl chloride (1.0 eq) dropwise to the stirred slurry at room temperature. An exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.

-

Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting benzyl chloride spot.

-

Workup: Cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing cold water to quench the reaction and precipitate the product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with deionized water and then brine to remove residual DMSO and salts.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via vacuum distillation. Collect the fraction boiling at approximately 83 °C at 0.15 mmHg to obtain the pure this compound as a colorless liquid.[2][5]

Chemical Reactivity and Synthetic Applications

The utility of this compound as a synthetic intermediate stems from the versatile reactivity of its nitrile group.

Caption: Key chemical transformations of the this compound nitrile group.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid.[1] This transformation is fundamental for creating analogues or introducing a linking group.

-

Reduction: The nitrile group can be readily reduced to a primary amine, yielding 3-(2-chlorophenyl)propan-1-amine.[1] Common reducing agents include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This opens the door to a vast array of subsequent reactions, such as amide formation or reductive amination.

-

Cycloaddition: The nitrile can participate in [2+3] cycloaddition reactions with reagents like sodium azide to form tetrazole rings.[1] Tetrazoles are important isosteres for carboxylic acids in medicinal chemistry, often improving metabolic stability and cell permeability.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.[15]

-

Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[12]

Conclusion

This compound stands out as a versatile and valuable building block for chemical synthesis. Its accessible preparation, combined with the rich reactivity of its nitrile functional group, provides chemists with a reliable platform for constructing more complex molecules with potential therapeutic applications. The protocols, data, and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this compound into their synthetic programs, facilitating innovation in drug discovery and materials science.

References

-

This compound - Lead Sciences . Lead Sciences. Available at: [Link]

-

Propanenitrile, 3-[(2-chlorophenyl)amino]- | C9H9ClN2 | CID 66758 . PubChem. Available at: [Link]

-

3-(2-CHLOROPHENYL)PROPIONITRILE Four Chongqing Chemdad Co., Ltd . Chemdad. Available at: [Link]

-

Safety Data Sheet - 3M™ Novec™ 4710 Insulating Gas . 3M. Available at: [Link]

-

This compound Product Information . Available at: [Link]

-

Which organic compound's NMR and IR are these? . Chemistry Stack Exchange. (2019). Available at: [Link]

-

Spectra Prob Set 318 Current . Scribd. Available at: [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry . Chemistry Steps. Available at: [Link]

-

Organic Structure Elucidation Workbook . University of Notre Dame. Available at: [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . RSC Medicinal Chemistry. (2021). Available at: [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . PMC, NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(2-CHLOROPHENYL)PROPIONITRILE CAS#: 7315-17-5 [m.chemicalbook.com]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-(2-CHLOROPHENYL)PROPIONITRILE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. scribd.com [scribd.com]

- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 10. Hospital Padilla 360º | Virtual tour generated by Panotour [msptucuman.gov.ar]

- 11. Page loading... [guidechem.com]

- 12. airgas.com [airgas.com]

- 13. fishersci.com [fishersci.com]

- 14. multimedia.3m.com [multimedia.3m.com]

- 15. This compound - Lead Sciences [lead-sciences.com]

Technical Guide to the Spectroscopic Characterization of 3-(2-Chlorophenyl)propanenitrile

Preamble: The Analytical Imperative

In the landscape of drug development and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is not merely a procedural step but the very foundation of scientific integrity. 3-(2-Chlorophenyl)propanenitrile (CAS 7315-17-5), a versatile building block, presents a classic case for the synergistic application of modern spectroscopic techniques.[1] Its structure, featuring a substituted aromatic ring, an aliphatic chain, and a nitrile functional group, offers a rich tapestry of spectroscopic signatures. This guide moves beyond a simple recitation of data. It is designed as an in-depth technical narrative, elucidating the causality behind the spectral features and the logic underpinning the experimental choices. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the numbers, but the foundational chemical principles that give them meaning.

Molecular Structure and Analytical Blueprint

To interpret spectroscopic data, one must first visualize the molecule's architecture. The key to assigning NMR signals, in particular, is to understand the unique chemical environment of each atom.

Figure 1: Structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Nuclei

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information about the connectivity and environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: A Proton's Perspective

Expertise & Causality: The chemical shift (δ) of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like chlorine, deshield nearby protons, shifting their signals downfield (to a higher ppm value). The propanenitrile chain, being electron-withdrawing, will also influence the aromatic ring, while the aliphatic protons will appear upfield. Spin-spin splitting, governed by the n+1 rule, reveals the number of neighboring protons, confirming the molecule's connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Assigned Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-6 | 7.40 - 7.45 | Doublet of doublets (dd) | 1H | Ortho to the electron-withdrawing chlorine atom, resulting in the most downfield shift. |

| H-3, H-4, H-5 | 7.20 - 7.35 | Multiplet (m) | 3H | Complex overlapping signals due to intricate coupling patterns in a substituted benzene ring. |

| Cα-H₂ | 3.05 - 3.15 | Triplet (t) | 2H | Benzylic protons, deshielded by the aromatic ring. Split into a triplet by the adjacent Cβ-H₂ protons. |

| Cβ-H₂ | 2.70 - 2.80 | Triplet (t) | 2H | Split into a triplet by the adjacent Cα-H₂ protons. Shifted downfield by the adjacent nitrile group. |

Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30° pulse angle and a relaxation delay of 1-2 seconds are typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to determine the relative proton ratios.

¹³C NMR Spectroscopy: The Carbon Skeleton

Expertise & Causality: In a broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak. The chemical shift is highly sensitive to the carbon's hybridization and electronic environment. The nitrile carbon is significantly deshielded, appearing far downfield. Aromatic carbons appear in a predictable region (120-150 ppm), with carbons directly attached to electronegative atoms (like chlorine) showing distinct shifts.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Assigned Carbon | Predicted δ (ppm) | Rationale |

|---|---|---|

| Cγ (C≡N) | 118 - 120 | The sp-hybridized nitrile carbon is characteristically found in this region. |

| C2 (C-Cl) | 134 - 136 | The ipso-carbon attached to chlorine is deshielded by the inductive effect of the halogen. |

| C1 (C-Cα) | 133 - 135 | The ipso-carbon attached to the alkyl chain. Its exact position is influenced by substitution effects. |

| C4 | 130 - 132 | Aromatic CH carbon. |

| C6 | 129 - 131 | Aromatic CH carbon. |

| C5 | 127 - 129 | Aromatic CH carbon. |

| C3 | 126 - 128 | Aromatic CH carbon. |

| Cα | 28 - 30 | Aliphatic carbon adjacent to the aromatic ring. |

| Cβ | 19 - 21 | Aliphatic carbon adjacent to the nitrile group. |

Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Tune the probe to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a standard pulse sequence with broadband proton decoupling (e.g., zgpg30). A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C. A relaxation delay of 2 seconds is appropriate.

-

Processing: Process the FID similarly to the ¹H spectrum. Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy: Mapping Functional Groups

Expertise & Causality: IR spectroscopy measures the absorption of infrared radiation by molecules, which induces vibrations of their chemical bonds. Specific functional groups vibrate at characteristic frequencies, making IR an excellent tool for functional group identification. The most prominent and diagnostic peak for this compound will be the C≡N stretch, which is typically strong and sharp.

Predicted IR Absorption Bands (Liquid Film):

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch |

| 2255 - 2240 | Strong, Sharp | C≡N Nitrile Stretch |

| 1590, 1475, 1440 | Medium-Strong | Aromatic C=C Ring Stretch |

| 760 - 740 | Strong | C-Cl Stretch and C-H Out-of-Plane Bending (ortho-substitution) |

Protocol: Liquid Film IR Spectrum Acquisition

-

Sample Preparation: Place one drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Analysis: Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquisition: Acquire a background spectrum of the empty beam path. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Causality: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, creating a positively charged molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. A key diagnostic feature for this compound is the isotopic signature of chlorine: natural chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks, M⁺• and (M+2)⁺•, in an approximate 3:1 intensity ratio, which is a definitive indicator of a single chlorine atom. The high energy of EI also causes the molecular ion to fragment in a predictable manner, providing structural clues.

Predicted Mass Spectrometry Data (EI, 70 eV):

| m/z | Predicted Identity | Rationale |

|---|---|---|

| 167 | [M+2]⁺• | Molecular ion containing the ³⁷Cl isotope. |

| 165 | [M]⁺• | Molecular ion containing the ³⁵Cl isotope. Base peak. |

| 130 | [M - Cl]⁺ | Loss of a chlorine radical from the molecular ion. |

| 128 | [M - CH₂CN]⁺ | Benzylic cleavage, loss of the cyanomethyl radical. |

| 116 | [C₇H₅Cl]⁺ | Cleavage of the ethyl group, forming a chlorotropylium-like ion. |

| 91 | [C₇H₇]⁺ | Loss of chlorine from the m/z 128 fragment, forming a tropylium ion. |

Logical Fragmentation Pathway: The primary fragmentation is driven by the stability of the resulting carbocations. Benzylic cleavage is a highly favored pathway.

Figure 2: Predicted major fragmentation pathway for this compound under EI-MS conditions.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet, which is thermally coupled to the MS ion source.

-

Separation: The compound travels through a GC column (e.g., a 30m DB-5ms), separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized by a 70 eV electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and the resulting signal is processed to generate a mass spectrum.

Conclusion: A Unified Spectroscopic Identity

The true power of these techniques is realized in their combined application. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy unequivocally confirms the presence of the key nitrile and chloro-aromatic functional groups. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, with the chlorine isotope pattern serving as an unmistakable signature. Together, these methods provide a robust, self-validating system for the complete and confident structural elucidation of this compound, meeting the rigorous standards required for research and development.

References

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. Organic Chemistry at CU Boulder. [Link]

-

LibreTexts Chemistry. 15.7: Spectroscopy of Aromatic Compounds.[Link]

-

LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra.[Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

LibreTexts Chemistry. 16.10: Fragmentation Patterns in Mass Spectra.[Link]

-

eCampusOntario. 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

PubChem. Propionitrile. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Chloropropionitrile. National Center for Biotechnology Information. [Link]

-

NIST. Propanenitrile, 3-chloro-. NIST Chemistry WebBook. [Link]

Sources

Synthesis of 3-(2-Chlorophenyl)propanenitrile

An In-depth Technical Guide to the

Introduction

3-(2-Chlorophenyl)propanenitrile, a key organic intermediate, holds significant value for professionals in pharmaceutical research and drug development. Its molecular architecture, featuring a versatile nitrile group and a reactive chlorophenyl ring, makes it a valuable building block for synthesizing a wide array of more complex molecules and active pharmaceutical ingredients (APIs). The nitrile moiety can be readily transformed into amines, carboxylic acids, or tetrazoles, while the chloro-substituted aromatic ring provides a handle for various cross-coupling reactions, enabling extensive molecular diversification.[1]

This guide provides an in-depth exploration of the primary synthetic strategies for this compound. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into the rationale behind experimental choices and protocol design. Each method is presented as a self-validating system, grounded in authoritative chemical literature.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways. The optimal choice depends on factors such as the availability of starting materials, scalability, safety considerations, and desired purity. This guide will focus on three robust and scientifically-sound methodologies:

-

Nucleophilic Substitution: A classic and reliable approach involving the reaction of a 2-chlorophenethyl halide with a cyanide salt.

-

Catalytic Hydrocyanation: A modern, atom-economical method involving the addition of hydrogen cyanide across the double bond of 2-chlorostyrene.

-

Multi-step Synthesis from 2-Chlorobenzaldehyde: A versatile route utilizing the Wittig reaction as a key carbon-carbon bond-forming step.

Method 1: Nucleophilic Substitution from 2-Chlorophenethyl Halide

This is arguably the most direct and frequently employed laboratory-scale synthesis. The strategy relies on a straightforward bimolecular nucleophilic substitution (SN2) reaction where a cyanide anion displaces a halide from 2-chlorophenethyl bromide.

Principle and Rationale

The core of this method is the displacement of a good leaving group (bromide) by a potent nucleophile (cyanide). The reaction proceeds via a backside attack, leading to an inversion of stereochemistry if a chiral center were present.

-

Choice of Halide: 2-Chlorophenethyl bromide is preferred over the corresponding chloride due to the superior leaving group ability of the bromide ion, which accelerates the reaction rate.

-

Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are the standard reagents. Their solubility in the chosen solvent is a critical parameter.[2] The use of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be highly effective in facilitating the reaction between the organic-soluble halide and the aqueous- or solid-phase cyanide salt, leading to faster reaction times and milder conditions.

-

Solvent System: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetone is ideal.[3] These solvents solvate the cation (Na⁺ or K⁺) effectively, leaving the cyanide anion "naked" and highly nucleophilic, thereby maximizing the SN2 reaction rate.

Experimental Protocol

Materials:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chlorophenethyl bromide | 219.51 | 10.0 g | 45.56 |

| Sodium Cyanide (NaCN) | 49.01 | 2.45 g | 50.00 |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Aqueous NaCl (Brine) | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorophenethyl bromide (10.0 g, 45.56 mmol) and dimethyl sulfoxide (100 mL).

-

Reagent Addition: Carefully add sodium cyanide (2.45 g, 50.00 mmol) to the solution. Caution: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Execution: Heat the mixture to 60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

-

Purification: Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Isolation: The crude product is purified by vacuum distillation (boiling point approx. 83°C @ 0.15 mmHg) to yield this compound as a colorless liquid.[4] Expected yield: 80-90%.

Workflow Diagram

Caption: Workflow for SN2 synthesis of this compound.

Method 2: Nickel-Catalyzed Hydrocyanation of 2-Chlorostyrene

Hydrocyanation represents a highly atom-economical route to nitriles from alkenes. This method involves the addition of H-CN across the C=C bond of 2-chlorostyrene, catalyzed by a low-valent nickel complex.

Principle and Rationale

The nickel-catalyzed hydrocyanation of vinylarenes is a well-established industrial process.[5][6] The mechanism is complex but generally involves the following key steps:

-

Oxidative Addition: HCN adds to a Ni(0) complex to form a hydrido-nickel(II)-cyanide species.

-

Alkene Coordination: The 2-chlorostyrene substrate coordinates to the nickel center.

-

Migratory Insertion: The alkene inserts into the Ni-H bond. This step is crucial as it determines the regioselectivity. For styrenes, insertion typically occurs to place the nickel at the benzylic position, leading to the desired branched nitrile (Markovnikov addition).

-

Reductive Elimination: The C-CN bond is formed through reductive elimination, yielding the this compound product and regenerating the Ni(0) catalyst.

-

Safety: Hydrogen cyanide (HCN) is a volatile and extremely toxic gas.[7] Its use requires specialized equipment and stringent safety protocols. In modern synthesis, safer HCN surrogates are often preferred, such as acetone cyanohydrin or "transfer hydrocyanation" reagents, which release HCN in situ.[6][7][8]

-

Catalyst System: The catalyst is typically generated in situ from a nickel(0) precursor, such as Ni(COD)₂ (bis(1,5-cyclooctadiene)nickel(0)), and a phosphine or phosphite ligand. The ligand's electronic and steric properties are critical for controlling catalyst activity and selectivity.[9][10]

Experimental Protocol

Materials:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| 2-Chlorostyrene | 138.59 | 5.0 g | 36.08 |

| Ni(COD)₂ | 275.05 | 200 mg | 0.73 |

| Triphenylphosphite | 310.28 | 900 mg | 2.90 |

| Acetone Cyanohydrin | 85.09 | 3.38 g | 39.70 |

| Toluene (Anhydrous) | 92.14 | 75 mL | - |

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(COD)₂ (200 mg, 0.73 mmol), triphenylphosphite (900 mg, 2.90 mmol), and anhydrous toluene (50 mL) to a flame-dried Schlenk flask. Stir the mixture at room temperature for 20 minutes.

-

Substrate Addition: Add 2-chlorostyrene (5.0 g, 36.08 mmol) to the catalyst solution.

-

Reagent Addition: Slowly add acetone cyanohydrin (3.38 g, 39.70 mmol) to the reaction mixture via syringe over 15 minutes. Caution: Acetone cyanohydrin can release HCN. Handle with extreme care in a well-ventilated fume hood.

-

Reaction Execution: Heat the reaction mixture to 80°C and stir for 12-18 hours. Monitor the reaction by Gas Chromatography (GC) or TLC.

-

Work-up: After cooling to room temperature, carefully quench the reaction by adding a 10% aqueous sodium hypochlorite (bleach) solution to destroy any residual cyanide. Extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Isolation: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the target compound. Expected yield: 70-85%.

Catalytic Cycle Diagram

Caption: Simplified catalytic cycle for nickel-catalyzed hydrocyanation.

Method 3: Synthesis from 2-Chlorobenzaldehyde via Wittig Reaction

This two-step approach offers flexibility and utilizes common starting materials. First, a Wittig reaction is employed to construct an α,β-unsaturated nitrile, which is then reduced to the desired saturated nitrile.

Principle and Rationale

Step 1: Wittig Reaction. The Wittig reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[11][12] In this case, 2-chlorobenzaldehyde is reacted with a cyanomethylene-containing ylide, (cyanomethylene)triphenylphosphorane (Ph₃P=CHCN), to form 3-(2-chlorophenyl)acrylonitrile. The ylide is typically generated in situ from the corresponding phosphonium salt and a strong base.[13][14][15] The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[12]

Step 2: Reduction. The conjugated C=C bond in the acrylonitrile intermediate is then selectively reduced to a single bond. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas is a standard and highly effective method for this transformation. Other reducing agents, such as sodium borohydride in the presence of a transition metal catalyst, can also be employed.

Experimental Protocol

Materials:

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) |

| Step 1: Wittig Reaction | |||

| (Cyanomethyl)triphenylphosphonium chloride | 337.78 | 7.80 g | 23.09 |

| Sodium Hydride (60% in mineral oil) | 24.00 (NaH) | 0.92 g | 23.00 |

| 2-Chlorobenzaldehyde | 140.57 | 3.00 g | 21.34 |

| Tetrahydrofuran (THF), Anhydrous | 72.11 | 150 mL | - |

| Step 2: Reduction | |||

| 3-(2-chlorophenyl)acrylonitrile | 163.60 | (from Step 1) | ~21.34 |

| Palladium on Carbon (10% Pd) | - | 200 mg | - |

| Methanol | 32.04 | 100 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 1 atm (balloon) | - |

Procedure:

Step 1: Wittig Reaction to form 3-(2-chlorophenyl)acrylonitrile

-

Ylide Formation: Under an inert atmosphere, suspend (cyanomethyl)triphenylphosphonium chloride (7.80 g, 23.09 mmol) in anhydrous THF (100 mL) in a flame-dried, three-neck flask. Cool the suspension to 0°C in an ice bath.

-

Carefully add sodium hydride (0.92 g of 60% dispersion, 23.00 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.

-

Aldehyde Addition: Re-cool the mixture to 0°C and add a solution of 2-chlorobenzaldehyde (3.00 g, 21.34 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

-

Reaction Completion: After the addition, remove the ice bath and stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by slowly adding water. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate 3-(2-chlorophenyl)acrylonitrile.

Step 2: Catalytic Hydrogenation

-

Reaction Setup: Dissolve the acrylonitrile intermediate from Step 1 in methanol (100 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (200 mg) to the solution under a stream of nitrogen.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times. Stir the reaction vigorously under a hydrogen atmosphere (1 atm) at room temperature for 8-12 hours.

-

Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification by distillation may be performed if necessary.

Workflow Diagram

Caption: Two-step synthesis of the target nitrile via Wittig olefination and reduction.

Comparative Analysis of Synthetic Routes

| Feature | Method 1: Nucleophilic Substitution | Method 2: Hydrocyanation | Method 3: Wittig Route |

| Starting Materials | 2-Chlorophenethyl halide | 2-Chlorostyrene | 2-Chlorobenzaldehyde |

| Atom Economy | Moderate | Excellent | Poor |

| Key Reagents | NaCN/KCN | Ni(0) catalyst, HCN or surrogate | Phosphonium salt, strong base, H₂/Pd-C |

| Safety Concerns | High (toxic cyanide salts) | Extreme (toxic HCN gas or precursor) | Moderate (NaH, H₂ gas) |

| Scalability | Good for lab scale | Excellent for industrial scale | Moderate for lab scale |

| Number of Steps | 1 | 1 | 2 |

| Byproducts | Inorganic salts | Acetone (from surrogate) | Triphenylphosphine oxide, inorganic salts |

Conclusion

The synthesis of this compound can be successfully achieved through multiple strategic pathways. The Nucleophilic Substitution method stands out for its simplicity, reliability, and high yields on a laboratory scale, making it a preferred choice for research and development settings. The Catalytic Hydrocyanation route is superior in terms of atom economy and is well-suited for large-scale industrial production, though it necessitates specialized handling of highly toxic reagents. Finally, the Wittig-based synthesis from 2-chlorobenzaldehyde offers a flexible, albeit less efficient, alternative that can be valuable when the primary starting materials for the other routes are unavailable. The selection of the most appropriate method requires a careful evaluation of the specific project goals, available resources, and safety infrastructure.

References

-

Semantic Scholar. (n.d.). The nickel-catalyzed hydrocyanation of vinylarenes and dienes : mechanism and appplication. Retrieved from [Link]

- RajanBabu, T. V., & Casalnuovo, A. L. (1992). Tailored Ligands for Asymmetric Catalysis: The Hydrocyanation of Vinylarenes. Journal of the American Chemical Society, 114(15), 6265–6266.

-

Wiley Analytical Science. (2016). Catalytic Reversible Hydrocyanation. Retrieved from [Link]

- RajanBabu, T. V., & Casalnuovo, A. L. (1992). Tailored ligands for asymmetric catalysis: the hydrocyanation of vinyl arenes. Journal of the American Chemical Society, 114(15), 6265-6266.

-

MySkinRecipes. (n.d.). 3-[(2-Chlorophenyl)amino]propanenitrile. Retrieved from [Link]

-

RajanBabu, T. V. (2021). Hydrocyanation in Organic Synthesis. ResearchGate. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Addition of Grignard Reagents to Nitriles to Give Ketones (After Hydrolysis). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Cyanation. Retrieved from [Link]

-

Organic Reactions. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

- Orecchia, P., Yuan, W., & Oestreich, M. (2019). Transfer Hydrocyanation of α- and α,β-Substituted Styrenes Catalyzed by Boron Lewis Acids.

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Retrieved from [Link]

-

Chemdad. (n.d.). 3-(2-CHLOROPHENYL)PROPIONITRILE. Retrieved from [Link]

-

NileRed. (2016, December 27). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis [Video]. YouTube. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cyanation - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. 3-(2-CHLOROPHENYL)PROPIONITRILE Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. [PDF] The nickel-catalyzed hydrocyanation of vinylarenes and dienes : mechanism and appplication | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Transfer Hydrocyanation of α- and α,β-Substituted Styrenes Catalyzed by Boron Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Wittig Reaction [organic-chemistry.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

3-(2-Chlorophenyl)propanenitrile structural analysis and characterization

An In-depth Technical Guide to the Structural Analysis and Characterization of 3-(2-Chlorophenyl)propanenitrile

Introduction

This compound is a halogenated nitrile compound of significant interest in synthetic and medicinal chemistry. Its utility as a versatile building block stems from the dual reactivity offered by its nitrile functional group and the chloro-substituted aromatic ring.[1] The nitrile moiety can be readily transformed into amines, carboxylic acids, or complex heterocycles, while the chlorophenyl group provides a site for metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.[1]

Given its role as a critical precursor, unambiguous confirmation of its structure and assessment of its purity are paramount for ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide provides a comprehensive, multi-technique approach to the structural elucidation and characterization of this compound, grounded in established analytical principles. We will explore the causality behind experimental choices and detail the protocols necessary for a robust and self-validating analysis suitable for research and drug development environments.

Physicochemical and Molecular Properties

A foundational step in characterization is the documentation of the compound's basic physicochemical properties. This data serves as a primary reference point for sample identification and handling.

| Property | Value | Source |

| CAS Number | 7315-17-5 | [1][2][3] |

| Molecular Formula | C₉H₈ClN | [2][3] |

| Molecular Weight | 165.62 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 83 °C @ 0.15 mmHg | [2] |

| Density | 1.139 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.539 | [2] |

Integrated Analytical Workflow

The comprehensive characterization of this compound relies on an integrated workflow where data from multiple orthogonal techniques are synthesized to build a complete structural and purity profile. No single technique is sufficient; their combined power provides the necessary validation.

Caption: Overall workflow for the structural confirmation and purity analysis of this compound.

Mass Spectrometry (MS): Elemental Composition

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated molecules like this compound, it provides an unmistakable signature. Chlorine exists naturally as two stable isotopes: ³⁵Cl (≈75.8% abundance) and ³⁷Cl (≈24.2% abundance). This natural distribution, approximately 3:1, results in a characteristic pattern in the mass spectrum. The molecular ion will appear as two peaks: the primary molecular ion peak (M⁺) corresponding to the molecule containing ³⁵Cl, and a second peak (M+2) at two mass units higher, corresponding to the ³⁷Cl-containing molecule. The relative intensity of the M+2 peak will be approximately one-third that of the M⁺ peak, providing conclusive evidence for the presence of a single chlorine atom.[4][5][6]

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z ≈ 165 (for ³⁵Cl) and 167 (for ³⁷Cl) in a ~3:1 ratio.

-

Key Fragments: Fragmentation patterns can provide further structural clues. A common fragmentation is the loss of the nitrile group or cleavage of the propyl chain.

Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) at approximately 1 mg/mL.

-

Instrument Setup: Calibrate the mass spectrometer using a suitable standard (e.g., perfluorotributylamine, PFTBA).

-

Injection: Introduce the sample into the ion source, typically via direct infusion or through a GC inlet.

-

Ionization: Utilize a standard electron ionization energy of 70 eV. This high energy ensures reproducible fragmentation patterns that can be compared to spectral libraries.[7]

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Analysis: Identify the molecular ion cluster at m/z 165/167 and verify that the isotopic ratio is approximately 3:1. Analyze major fragment ions to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid and powerful non-destructive technique for identifying the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific, quantized frequencies. For this compound, IR spectroscopy is used to confirm the presence of the two key functionalities: the nitrile group (C≡N) and the substituted aromatic ring.

-

Nitrile (C≡N) Stretch: The carbon-nitrogen triple bond gives rise to a characteristically sharp and intense absorption peak in a relatively clean region of the spectrum, making it easy to identify.[8] For aromatic nitriles, this peak is typically found at a slightly lower wavenumber than for saturated nitriles due to conjugation with the ring.[8][9]

-

Aromatic Ring: The presence of the benzene ring is confirmed by several absorptions: C-H stretching vibrations just above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1450-1600 cm⁻¹ region.[10]

-

Chloro-Aromatic (C-Cl) Stretch: The C-Cl bond stretch typically appears in the fingerprint region and can be difficult to assign definitively but contributes to the overall spectral fingerprint.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Structural Feature |

| ~3050-3100 | C-H Stretch | Medium-Weak | Aromatic Ring |

| ~2900-2970 | C-H Stretch | Medium-Weak | Aliphatic (CH₂) |

| ~2220-2240 | C≡N Stretch | Strong, Sharp | Nitrile Group[8][9][11] |

| ~1450-1600 | C=C Stretch | Medium (multiple bands) | Aromatic Ring[10] |

| ~750-770 | C-H Out-of-plane bend | Strong | ortho-Disubstitution |

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal absorptions.

-

Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic background subtraction.

-

Analysis: Label the major peaks and assign them to the corresponding functional groups as detailed in the table above. The presence of a strong, sharp peak around 2230 cm⁻¹ is a key diagnostic for the nitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H and ¹³C NMR are essential to confirm not only the presence of the constituent parts but also their exact arrangement, specifically confirming the ortho substitution pattern on the phenyl ring.

Caption: Correlation between the structural features of the molecule and the primary analytical evidence used for their identification.

¹H NMR Analysis

The proton NMR spectrum will show distinct signals for the aliphatic chain protons and the aromatic ring protons.

-

Aliphatic Protons: The two methylene groups (-CH₂-CH₂-) are diastereotopic and will appear as two distinct triplets, each integrating to 2H. The triplet adjacent to the electron-withdrawing nitrile group will be further downfield than the one adjacent to the aromatic ring.

-

Aromatic Protons: The four protons on the ortho-substituted ring will give rise to a complex multiplet pattern in the aromatic region (typically ~7.2-7.5 ppm). The specific splitting pattern is diagnostic of the 1,2-disubstitution.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | Multiplet (m) | 4H | Ar-H |

| ~3.05 | Triplet (t) | 2H | Ar-CH₂ -CH₂-CN |

| ~2.75 | Triplet (t) | 2H | Ar-CH₂-CH₂ -CN |

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

-

Aromatic Carbons: Six signals are expected for the six unique carbons of the 2-chlorophenyl group. The carbon bearing the chlorine (C-Cl) will be shifted downfield, while the ipso-carbon attached to the propyl chain will also be distinct.

-

Aliphatic Carbons: Two signals for the two methylene carbons.

-

Nitrile Carbon: One signal for the nitrile carbon, typically appearing around 118-120 ppm.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~135-140 | Ar-C -CH₂ (ipso) |

| ~127-134 | Ar-C H & Ar-C -Cl |

| ~118 | -C ≡N |

| ~30 | Ar-C H₂- |

| ~20 | -C H₂-CN |

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh ~10-20 mg of the sample into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform standard instrument procedures for locking, tuning, and shimming to optimize magnetic field homogeneity.

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Fourier transform the raw data. Phase the spectra and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C. Integrate the ¹H signals.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Expertise & Rationale: While spectroscopic methods confirm structure, they are not ideal for quantifying purity. HPLC is the gold standard for assessing the purity of organic compounds. A reverse-phase HPLC (RP-HPLC) method separates compounds based on their polarity. By developing a method that resolves the main component from any potential impurities (e.g., starting materials, side-products), the purity can be accurately determined as a percentage of the total peak area.

Protocol: Reverse-Phase HPLC Method A suitable method for analyzing this compound and related compounds can be developed using standard reverse-phase conditions.[12]

-

Column: C18 stationary phase (e.g., Newcrom R1 or equivalent), 4.6 x 150 mm, 5 µm particle size.[12]

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (for MS compatibility) or 0.1% Phosphoric Acid.[12]

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Elution Program: A gradient elution is often effective for separating impurities with different polarities. For example:

-

Start at 60% B, hold for 2 minutes.

-

Ramp to 95% B over 8 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 60% B and re-equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1.0 mg/mL. Dilute to ~0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

-

Analysis: Inject 10 µL of the sample. Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

Conclusion

The structural characterization of this compound is a quintessential example of the modern, multi-technique approach to chemical analysis. Mass spectrometry provides unequivocal confirmation of the molecular weight and the presence of chlorine through its distinct isotopic signature. Infrared spectroscopy offers a rapid and clear verification of the key nitrile and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy delivers the definitive, high-resolution map of the molecular framework, confirming atomic connectivity and, crucially, the specific ortho-isomeric arrangement. This spectroscopic evidence, complemented by HPLC analysis for purity assessment, constitutes a robust and self-validating system essential for quality control in research and development.

References

- SIELC Technologies. (n.d.). Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]- on Newcrom R1 HPLC column.

- BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.

- BenchChem. (n.d.). This compound | 7315-17-5.

- Cheméo. (n.d.). Propynenitrile, 3-(2-chlorophenyl) - Chemical & Physical Properties.

- PubChem. (n.d.). Propanenitrile, 3-[(2-chlorophenyl)amino]- | C9H9ClN2 | CID 66758.

- ChemicalBook. (n.d.). 3-(2-CHLOROPHENYL)PROPIONITRILE CAS#: 7315-17-5.

- Clark, J. (n.d.). mass spectra - the M+2 peak.

- Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms.

- Bldpharm. (n.d.). This compound.

- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.

- Bernstein, L. S., et al. (n.d.). The infrared spectra of nitriles and related compounds frozen in Ar and H2O.

- Scribd. (n.d.). 05 Notes On Nitriles IR Spectra.

- Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles.

- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-(2-CHLOROPHENYL)PROPIONITRILE CAS#: 7315-17-5 [m.chemicalbook.com]

- 3. Hospital Padilla 360º | Virtual tour generated by Panotour [msptucuman.gov.ar]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. scribd.com [scribd.com]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Separation of Propanenitrile, 3-[(2-chlorophenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 3-(2-Chlorophenyl)propanenitrile

Introduction

3-(2-Chlorophenyl)propanenitrile is a versatile bifunctional molecule of significant interest to researchers and professionals in drug development and organic synthesis. Its structure, featuring a reactive nitrile group and a chlorinated aromatic ring, offers a rich landscape for chemical transformations. The nitrile group, with its carbon-nitrogen triple bond, serves as a key synthetic handle, readily participating in a variety of reactions including hydrolysis, reduction, and cycloadditions.[1] The presence of the 2-chlorophenyl moiety further influences the molecule's electronic properties and provides a site for cross-coupling reactions, expanding its synthetic utility.[1]

This technical guide provides a comprehensive exploration of the chemical reactivity centered on the nitrile functionality of this compound. We will delve into the mechanistic underpinnings of key transformations, present field-proven experimental protocols, and offer insights into the causal factors guiding experimental design.

I. Hydrolysis of the Nitrile Group: Accessing Carboxylic Acids and Amides

The hydrolysis of the nitrile group in this compound is a fundamental transformation that provides access to the corresponding carboxylic acid, 3-(2-chlorophenyl)propanoic acid, or the intermediate amide, 3-(2-chlorophenyl)propanamide.[1] This conversion can be effectively achieved under either acidic or basic conditions.[2][3]

A. Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon.[2][3][4] This activation facilitates nucleophilic attack by a weak nucleophile like water.[2][3] The reaction typically progresses through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[5]

Causality in Experimental Design:

-

Acid Choice: Strong mineral acids such as sulfuric acid or hydrochloric acid are commonly employed to ensure efficient protonation.

-

Temperature: Heating is often required to drive the reaction to completion, particularly for the hydrolysis of the intermediate amide.[5]

-

Reaction Control: Careful control of reaction time and temperature can allow for the isolation of the amide intermediate.[4]

Reaction Workflow: Acid-Catalyzed Hydrolysis

Caption: Workflow for acid-catalyzed hydrolysis.

B. Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the nitrile group is hydrolyzed to a carboxylate salt.[6] Subsequent acidification then yields the carboxylic acid. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.

Experimental Protocol: Synthesis of 3-(2-Chlorophenyl)propanoic Acid [7]

-

Reaction Setup: A mixture of methyl 3-(2-chlorophenyl)propionate (as a precursor to the nitrile in this specific cited synthesis, though the principle applies to the nitrile itself) is refluxed in a 10% aqueous sodium hydroxide solution for two hours.

-

Work-up: The reaction mixture is cooled and then acidified.

-

Purification: The resulting precipitate is filtered. The filter cake is dissolved in hot aqueous sodium bicarbonate and filtered again. The filtrate is then acidified and filtered to yield the final product, 3-(2-chlorophenyl)propionic acid.[7]

C. Selective Hydrolysis to Amides

While complete hydrolysis to the carboxylic acid is common, the reaction can be controlled to selectively yield the amide, 3-(2-chlorophenyl)propanamide. This partial hydrolysis is a valuable transformation, as amides are important functional groups in medicinal chemistry.[8][9]

Methodologies for Selective Amide Synthesis:

-

Catalytic Systems: Various catalytic systems have been developed for the selective hydration of nitriles to amides. These include methods using hydrogen peroxide with a catalytic amount of sodium molybdate in ethanol.[10] This method has been shown to be effective for a range of aromatic and aliphatic nitriles.[10]

-

Base-Catalyzed Hydration: The use of a catalytic amount of a base, such as sodium hydroxide, at elevated temperatures can also favor the formation of the amide.[11]

-

Enzymatic Hydrolysis: Biocatalytic methods employing nitrile hydratases offer a highly selective and environmentally friendly route to amides.[6]

Data Summary: Hydrolysis Conditions

| Product | Reagents | Conditions | Key Insight |

| 3-(2-Chlorophenyl)propanoic Acid | H₂SO₄, H₂O | Heating | Complete hydrolysis is favored by strong acid and heat.[5] |

| 3-(2-Chlorophenyl)propanoic Acid | NaOH, H₂O then H⁺ | Reflux, then acidification | Base-mediated hydrolysis forms the carboxylate salt first.[7] |

| 3-(2-Chlorophenyl)propanamide | H₂O₂, Na₂MoO₄ (cat.) | Ethanol, Room Temperature | Catalytic systems can provide high selectivity for the amide.[10] |

II. Reduction of the Nitrile Group: Synthesis of Primary Amines